molecular formula C15H22N2O3 B2698032 (E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-72-4

(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2698032
CAS RN: 2411336-72-4
M. Wt: 278.352
InChI Key: LRPBNNFLOUIXMQ-RMKNXTFCSA-N
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Description

(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide, also known as DMBA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 308.41 g/mol.

Mechanism of Action

The mechanism of action of (E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C and mitogen-activated protein kinase, both of which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It also has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, this compound has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on (E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide. One area of research is the development of this compound-based anticancer drugs. Another area of research is the study of this compound's neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide can be synthesized using a reaction between 2,6-dimethoxybenzaldehyde and dimethylaminoethyl chloride hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain this compound in a high yield.

Scientific Research Applications

(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

(E)-N-[(2,6-dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-17(2)10-6-9-15(18)16-11-12-13(19-3)7-5-8-14(12)20-4/h5-9H,10-11H2,1-4H3,(H,16,18)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPBNNFLOUIXMQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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